Chlorodiisopropylphosphine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

chloro-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPDBTOWHLZQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337132 | |

| Record name | Chlorodiisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40244-90-4 | |

| Record name | Chlorodiisopropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40244-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiisopropylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040244904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiisopropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIISOPROPYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FG5N54CYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodiisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chlorodiisopropylphosphine, a versatile organophosphorus compound. It covers its chemical structure, physicochemical properties, synthesis, key reactions, and applications, with a focus on information relevant to research and development.

Chemical Structure and Properties

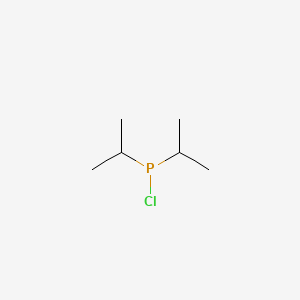

This compound, with the chemical formula C₆H₁₄ClP, is an organophosphorus compound where a central phosphorus atom is bonded to two isopropyl groups and one chlorine atom.[1] It is a colorless to light yellow liquid that is reactive with water and oxygen.[1][2] Its structure makes it a valuable precursor for the synthesis of a wide range of phosphine (B1218219) ligands and other organophosphorus compounds.[2][3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClP | [1][2] |

| Molecular Weight | 152.60 g/mol | [1][4] |

| Appearance | Colorless to slightly yellow liquid | [2][5] |

| Density | 0.959 g/mL at 25 °C | [1][5] |

| Boiling Point | 46-47 °C at 10 mmHg; 69 °C at 33 mmHg; 158 °C (lit.) | [1][2][5] |

| Refractive Index | n20/D 1.475 (lit.) | [6] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [6][7] |

| Solubility | Reacts with water | [1] |

| CAS Number | 40244-90-4 | [1][2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of phosphorus trichloride (B1173362) (PCl₃) with a Grignard reagent, specifically isopropylmagnesium chloride ((CH₃)₂CHMgCl).[1] This reaction provides a good yield of the monochloro derivative compared to reactions with less sterically hindered Grignard reagents.[1] Tetrahydrofuran (B95107) (THF) is a commonly used solvent for this synthesis.[8]

The overall reaction is as follows: PCl₃ + 2 (CH₃)₂CHMgCl → [(CH₃)₂CH]₂PCl + 2 MgCl₂[1]

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on the Grignard reaction method.[1][8]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Isopropylmagnesium chloride ((CH₃)₂CHMgCl) or Magnesium turnings and Isopropyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Reaction flask (e.g., three-necked round-bottom flask)

-

Condenser

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Grignard Reagent (if not commercially available):

-

In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.

-

Add a small amount of a solution of isopropyl chloride in anhydrous THF to initiate the reaction (a crystal of iodine can be used as an initiator).

-

Once the reaction starts, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of phosphorus trichloride in anhydrous THF dropwise to the stirred Grignard reagent. The molar ratio of PCl₃ to the Grignard reagent should be approximately 1:2.[1]

-

Control the rate of addition to maintain the reaction temperature. A temperature of -30 °C has been reported to be optimal.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period (e.g., 30 minutes).[8]

-

-

Work-up and Purification:

-

The resulting mixture contains the product and magnesium chloride salts.

-

Filter the mixture under an inert atmosphere to remove the salts.

-

Wash the filter cake with anhydrous THF.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.[9][10]

Key Reactions and Applications

This compound is a versatile reagent used in a variety of chemical transformations.[2]

-

Synthesis of Tertiary Phosphines: It reacts with Grignard reagents or organolithium compounds (RM) to produce tertiary phosphines ([(CH₃)₂CH]₂PR).[1] These phosphines are widely used as ligands in catalysis.[2][3]

-

Synthesis of Phosphinites: It reacts with alcohols (ROH) or phenols, typically in the presence of a base, to form phosphinites ([(CH₃)₂CH]₂POR).[1] Phosphinites also serve as important ligands in coordination chemistry.[1]

Applications:

-

Catalysis: As a precursor to phosphine ligands, it is crucial in the development of catalysts for organic synthesis, including cross-coupling reactions and polymer chemistry.[2][7]

-

Pharmaceutical Development: The compound is used in the synthesis of active pharmaceutical ingredients (APIs).[2]

-

Materials Science: It is employed in the creation of advanced materials, such as polymers and flame retardants.[3][5]

-

Chemical Biology: It is used in research involving phosphine chemistry to understand biological processes.[2]

The following diagram illustrates the main reaction pathways of this compound.

Caption: Key Reactions of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[1][4][6] It reacts with water, releasing toxic and corrosive hydrogen chloride gas.[1]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Store in a cool, dry place under an inert atmosphere.[5]

-

Handle and store away from water and moisture.

-

Conclusion

This compound is a fundamental building block in organophosphorus chemistry. Its reactivity allows for the synthesis of a diverse range of phosphine ligands and other valuable compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development, particularly in the fields of catalysis, materials science, and pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 40244-90-4 [amp.chemicalbook.com]

- 4. This compound | C6H14ClP | CID 538967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 40244-90-4 [chemicalbook.com]

- 6. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of Chlorodiisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Chlorodiisopropylphosphine [(CH₃)₂CH]₂PCl is a pivotal organophosphorus intermediate, widely utilized in the synthesis of tertiary phosphines and phosphinite ligands.[1] These ligands are integral to the advancement of catalysis, materials science, and pharmaceutical development.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Routes

Two principal methods for the synthesis of this compound have been extensively documented and are detailed below: the Grignard reagent route and a two-step process commencing with diethyl phosphite (B83602).

Grignard Reagent Route

The most prevalent and direct method for preparing this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with isopropylmagnesium chloride, a Grignard reagent.[1][3] This reaction is lauded for its straightforwardness and the ready availability of starting materials.[4][5] The steric hindrance of the isopropyl groups provides a superior yield of the desired monochloro derivative compared to less hindered Grignard reagents.[1]

The choice of solvent is a critical parameter in this synthesis, with both diethyl ether and tetrahydrofuran (B95107) (THF) being commonly employed. While the original procedures often utilized diethyl ether, yielding satisfactory results, THF has emerged as a safer and more efficient alternative for larger-scale production due to its higher boiling point and ability to better dissolve the Grignard reagent, which can accelerate the reaction and improve yields.[4][5][6]

This protocol is adapted from a patented method emphasizing safety and improved yield.[5]

Materials:

-

Magnesium turnings

-

Isopropyl chloride

-

Phosphorus trichloride (PCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen gas (N₂)

-

Dry ice/acetone bath

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare isopropylmagnesium chloride from magnesium turnings and isopropyl chloride in anhydrous THF.

-

Reaction Setup: In a separate four-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel, place phosphorus trichloride (1.0 molar equivalent) and anhydrous THF.

-

Reaction Execution: Cool the PCl₃ solution to -30°C using a dry ice/acetone bath. Add the prepared isopropylmagnesium chloride solution (1.8 molar equivalents) dropwise to the stirred PCl₃ solution over 1.25 hours, maintaining the internal temperature at -30°C.[5][6]

-

Reaction Work-up: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for 30 minutes.[5]

-

Isolation: Cool the mixture to room temperature and filter under a nitrogen atmosphere to remove the precipitated magnesium salts. Wash the filter cake with anhydrous THF.

-

Purification: Combine the filtrate and washings. Remove the THF under reduced pressure. The crude this compound is then purified by fractional distillation. The fraction boiling at 46-47°C (10 mm Hg) is collected.[1][3]

This classic procedure is detailed in Organic Syntheses.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Isopropylmagnesium chloride in diethyl ether

-

Anhydrous diethyl ether

-

Nitrogen gas (N₂)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a low-temperature thermometer, place phosphorus trichloride (1.0 molar equivalent) and anhydrous diethyl ether.

-

Reaction Execution: Cool the flask to between -25°C and -30°C using a dry ice/acetone bath with a bath temperature of -45°C. Add the solution of isopropylmagnesium chloride (2.0 molar equivalents) in diethyl ether dropwise with vigorous stirring over approximately 1.5 hours, maintaining the reaction temperature.

-

Reaction Work-up: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux for 30 minutes with continued stirring.

-

Isolation: After cooling to room temperature, filter the reaction mixture by suction under a nitrogen atmosphere. Wash the residual salts thoroughly with three portions of anhydrous diethyl ether.

-

Purification: Combine the ethereal filtrates and concentrate them under reduced pressure at room temperature. The remaining liquid is then fractionally distilled under vacuum to yield pure this compound.

Synthesis via Diisopropylphosphine (B1583860) Oxide

An alternative, two-step route to this compound has been developed to circumvent some of the challenges associated with the Grignard reaction with PCl₃, such as the formation of inorganic salts that can impede stirring.[1] This method involves the synthesis of diisopropylphosphine oxide as an intermediate, followed by its chlorination.

This procedure is adapted from a multi-gram scale synthesis reported in Organometallics.[1]

Materials:

-

Isopropylmagnesium chloride (iPrMgCl) in THF

-

Diethyl phosphite (HP(O)(OEt)₂)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) solution (6 M, aqueous)

-

Chloroform

Procedure:

-

Reaction Setup: In a Schlenk round-bottom flask, cool a solution of isopropylmagnesium chloride (3.1 molar equivalents) in THF to 0°C.

-

Reaction Execution: Add a solution of diethyl phosphite (1.0 molar equivalent) in anhydrous THF dropwise to the chilled Grignard reagent over 1.5 hours. After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Reaction Work-up: Quench the reaction by the addition of a degassed 6 M aqueous solution of potassium carbonate.

-

Isolation and Purification: Extract the aqueous layer with chloroform. Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude diisopropylphosphine oxide is then purified by vacuum distillation.

This step utilizes lauroyl chloride to convert the phosphine (B1218219) oxide to the desired this compound.[1]

Materials:

-

Diisopropylphosphine oxide (iPr₂P(O)H)

-

Dodecanoyl chloride (lauroyl chloride)

-

Ice bath

Procedure:

-

Reaction Setup: In a bulb-to-bulb distillation apparatus, place dry and degassed diisopropylphosphine oxide (1.0 molar equivalent) and cool to 0°C with an ice bath.

-

Reaction Execution: Add dodecanoyl chloride (2.2 molar equivalents) dropwise to the neat, stirred diisopropylphosphine oxide over 45 minutes. The mixture will form a thick suspension and may solidify. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Purification: The product, this compound, is purified by vacuum distillation directly from the reaction mixture.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis routes, allowing for a direct comparison of their efficacy.

| Parameter | Grignard Route (THF) | Grignard Route (Diethyl Ether) | Diethyl Phosphite Route |

| Starting Materials | PCl₃, Isopropylmagnesium chloride | PCl₃, Isopropylmagnesium chloride | Diethyl phosphite, Isopropylmagnesium chloride, Dodecanoyl chloride |

| Molar Ratio (PCl₃:i-PrMgCl) | 1 : 1.8[5][6] | 1 : 2.0 | N/A |

| Reaction Temperature | -30°C[5][6] | -25°C to -30°C | 0°C (Step 1), 0°C to RT (Step 2)[1] |

| Solvent | Tetrahydrofuran (THF)[5][6] | Diethyl Ether | THF (Step 1), Neat (Step 2)[1] |

| Reported Yield | 71.64%[5][6] | 55-60%[4][5][6] | ~58% (overall)[1] |

| Purity | ≥95% (after distillation)[7] | ≥95% (after distillation) | Not explicitly stated, purified by distillation[1] |

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis routes for this compound.

Caption: Workflow for the Grignard Reagent Synthesis Route.

Caption: Workflow for the Diethyl Phosphite Synthesis Route.

Conclusion

This guide has detailed the two most practical and well-documented synthetic routes to this compound. The choice between the direct Grignard route and the two-step diethyl phosphite method will depend on factors such as the desired scale of the reaction, available equipment, and safety considerations. The Grignard route, particularly with THF as a solvent, offers a high-yielding and efficient one-pot synthesis. The diethyl phosphite route, while involving an additional step, provides an alternative that may be advantageous in certain contexts, such as avoiding the handling of large quantities of inorganic byproducts during the primary reaction work-up. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the synthesis of this important organophosphorus compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 5. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

- 6. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to Chlorodiisopropylphosphine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorodiisopropylphosphine, a versatile reagent in synthetic chemistry. The document details its chemical and physical properties, provides established protocols for its synthesis, and explores its applications in the formation of specialized phosphine (B1218219) ligands.

Core Identifiers and Properties

This compound is a colorless liquid that is highly reactive with water and oxygen.[1] It is a crucial building block for the synthesis of more complex organophosphorus compounds.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 40244-90-4 | [1] |

| PubChem CID | 538967 | [1] |

| EC Number | 629-426-0 | [1] |

| IUPAC Name | chloro-di(propan-2-yl)phosphane | [1] |

| Molecular Formula | C6H14ClP | [1] |

| InChI | InChI=1S/C6H14ClP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | [1] |

| InChIKey | JZPDBTOWHLZQFC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)P(C(C)C)Cl | [1] |

| Synonyms | Diisopropylphosphinous chloride, Chlorodiisopropylphosphane |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 152.60 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.959 g/mL at 25 °C | |

| Boiling Point | 69 °C at 33 mmHg | |

| Refractive Index | n20/D 1.475 | |

| Solubility | Reacts with water | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of advanced phosphine ligands.

Synthesis of this compound via Grignard Reaction

The most common laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with isopropylmagnesium chloride.[1]

Method 1: Synthesis in Tetrahydrofuran (B95107)

This method, adapted from a patented procedure, utilizes tetrahydrofuran (THF) as a solvent, which is considered safer for larger-scale reactions compared to diethyl ether.[2]

-

Reagents and Equipment:

-

Magnesium turnings

-

Isopropyl chloride

-

Phosphorus trichloride

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (catalyst)

-

Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet

-

Dry ice/acetone bath

-

-

Procedure:

-

Under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine in the four-neck flask.

-

Prepare a solution of isopropyl chloride in anhydrous THF.

-

Slowly add a small amount of the isopropyl chloride solution to the magnesium to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining isopropyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -30 °C using a dry ice/acetone bath.

-

Prepare a solution of phosphorus trichloride in anhydrous THF and add it to the dropping funnel.

-

Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent over 1.25 hours, maintaining the temperature at -30 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 30 minutes.[2]

-

Cool the mixture to room temperature and filter under nitrogen to remove magnesium salts.

-

The filtrate, a solution of this compound in THF, can be used directly or purified by distillation.

-

Application in the Synthesis of β-Functionalized Alkenylphosphines

This compound is a key reagent in the zirconophosphination of alkynes, a method for producing air- and water-stable phosphazirconacyclobutenes. These intermediates are valuable for constructing a variety of β-functionalized alkenylphosphine derivatives.[1]

-

Reagents and Equipment:

-

Cp2ZrCl2 (Zirconocene dichloride)

-

n-Butyllithium (n-BuLi) in hexanes

-

4-(Dimethylamino)pyridine (DMAP)

-

Diphenylacetylene (B1204595) (or other internal alkyne)

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk line and glassware

-

-

Procedure for the Preparation of (Z)-[2-(Dicyclopentadienylchlorozircono)-1,2-diphenylvinyl]diisopropylphosphine:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve Cp2ZrCl2 (1.2 mmol) in 5 mL of THF.

-

Cool the solution to -78 °C and add n-BuLi (2.4 mmol) dropwise. Stir the mixture for 1 hour at this temperature.

-

To this solution, add DMAP (3.0 mmol).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add diphenylacetylene (1.0 mmol) and continue stirring for another hour at room temperature.

-

To the resulting solution, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under vacuum.

-

The crude product can be purified by crystallization from a mixture of petroleum ether and THF.

-

Further Applications of this compound

This compound is also utilized in the synthesis of other important classes of phosphine ligands. While detailed experimental protocols for the following reactions were not available in the initial search, the general transformations are outlined below.

-

Synthesis of p-Styryldiisopropylphosphine: This reaction involves the coupling of this compound with the Grignard reagent derived from 4-chlorostyrene. This type of phosphine can be used in the synthesis of functionalized polymers.

-

Synthesis of a Luminescent Platinum POCN Pincer Complex: this compound can be used as a precursor in the multi-step synthesis of pincer ligands. These ligands are then used to form luminescent platinum complexes, which have potential applications in materials science and catalysis.

Visualizations

Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the synthesis of this compound.

General Reactivity of this compound

This diagram illustrates the key reactive pathways of this compound with common nucleophiles.

Caption: General reactivity of this compound.

Experimental Workflow for Zirconophosphination of Alkynes

The following diagram outlines the key steps in the synthesis of a β-functionalized alkenylphosphine using this compound.

Caption: Experimental workflow for zirconophosphination.

References

molecular weight and formula of Chlorodiisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Chlorodiisopropylphosphine is a pivotal organophosphorus compound, widely recognized in synthetic chemistry as a versatile intermediate and precursor to valuable phosphine (B1218219) ligands. Its distinct reactivity, stemming from the phosphorus-chlorine bond and sterically demanding isopropyl groups, makes it an essential reagent in catalysis, materials science, and pharmaceutical development. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications.

Core Properties and Data

This compound is a colorless to light yellow liquid that is reactive with water and oxygen.[1] Due to its reactivity and flammability, it requires careful handling and storage under inert conditions.[1][2]

Below is a summary of its key quantitative data:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClP | [3][4] |

| Molecular Weight | 152.60 g/mol | [1][3] |

| CAS Number | 40244-90-4 | [2][4] |

| Density | 0.959 g/mL at 25 °C | [1][2] |

| Boiling Point | 69 °C at 33 mmHg 46-47 °C at 10 mmHg | [2] [1] |

| Refractive Index | n20/D 1.475 | [2] |

| Flash Point | 4 °C (39.2 °F) - closed cup |

Applications in Research and Development

The utility of this compound is primarily centered on its role as a precursor for synthesizing more complex organophosphorus compounds.[5]

-

Ligand Synthesis: It is a fundamental building block for creating a diverse array of phosphine ligands. These ligands are crucial in transition metal catalysis, where they modulate the metal center's activity and selectivity in reactions like cross-coupling, which are vital in pharmaceutical manufacturing.[2][6][7]

-

Catalysis: The phosphine derivatives of this compound are used to develop highly efficient catalysts for organic synthesis and polymer chemistry.[5][6]

-

Materials Science: It is employed in creating advanced materials, including flame retardants, polymers, and coatings, where its phosphorus content contributes unique chemical properties.[2][6]

-

Drug Development: The compound plays a role in the synthesis of active pharmaceutical ingredients (APIs).[6] It is also used in chemical biology research to aid in understanding biological processes.[6]

Experimental Protocol: Synthesis via Grignard Reaction

The most common and effective method for synthesizing this compound is the reaction of phosphorus trichloride (B1173362) (PCl₃) with a Grignard reagent, isopropylmagnesium chloride ((CH₃)₂CHMgCl).[1] This method provides a superior yield of the desired monochloro derivative compared to reactions with less sterically hindered Grignard reagents.[1]

Reaction: PCl₃ + 2 (CH₃)₂CHMgCl → [(CH₃)₂CH]₂PCl + 2 MgCl₂[1]

Detailed Methodology:

This protocol is based on procedures outlined in multiple patents, which aim to optimize yield and safety by using tetrahydrofuran (B95107) (THF) as a solvent instead of the more hazardous diethyl ether.[8][9]

-

Reagent Preparation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Tetrahydrofuran (THF) must be dried and distilled prior to use.[8]

-

Phosphorus trichloride and isopropyl chloride should be redistilled.[8]

-

Magnesium turnings should be activated, for example, by treatment with dilute acid, followed by washing and drying.[8]

-

-

Formation of Grignard Reagent:

-

In a reaction flask under an inert atmosphere, prepare isopropylmagnesium chloride by reacting activated magnesium turnings with isopropyl chloride in dry THF.

-

-

Reaction with Phosphorus Trichloride:

-

In a separate, appropriately sized reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, place a solution of phosphorus trichloride in dry THF.

-

Cool the PCl₃ solution to the optimal reaction temperature, typically between -30 °C and -45 °C.[8][9]

-

Slowly add the prepared isopropylmagnesium chloride solution dropwise to the cooled PCl₃ solution over a period of approximately 1.25 hours, while maintaining the low temperature and vigorous stirring.[8][9] The molar ratio of PCl₃ to isopropyl chloride used to make the Grignard reagent should be optimized, with ratios around 1:1.8 often cited for best results.[8][9]

-

-

Workup and Purification:

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a designated period before slowly warming to room temperature.

-

The reaction is quenched, and magnesium salts are precipitated. In some procedures, 1,4-dioxane (B91453) is added to facilitate the removal of magnesium halides.[10]

-

The resulting slurry is filtered under an inert atmosphere to remove the solid magnesium salts.

-

The solvent (THF) is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Reactivity and Handling

This compound is a reactive chemical that serves as an intermediate for further chemical synthesis.[2]

-

Reaction with Nucleophiles: It readily reacts with Grignard reagents or organolithium compounds to form tertiary phosphines (R₂PR').[1]

-

Reaction with Alcohols/Phenols: In the presence of a base, it reacts with alcohols and phenols to produce phosphinites (R₂POR'), which are also valuable ligands.[1]

-

Safety and Handling: The compound is classified as a flammable liquid and is corrosive.[1] It reacts with water, releasing toxic and corrosive fumes. Therefore, it must be handled in a fume hood under anhydrous and inert conditions. Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory. Store in a refrigerator under an inert atmosphere.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 40244-90-4 [chemicalbook.com]

- 3. This compound | C6H14ClP | CID 538967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 40244-90-4 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [myskinrecipes.com]

- 8. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 9. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Key Research Applications of Chlorodiisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Chlorodiisopropylphosphine [(i-Pr)₂PCl], a versatile and highly reactive organophosphorus compound, serves as a critical building block in a multitude of research applications. Its utility stems from the facile displacement of the chloride atom, enabling the introduction of the diisopropylphosphino group into a wide array of organic molecules. This technical guide provides a comprehensive overview of its primary applications in modern chemical research, with a focus on the synthesis of high-performance phosphine (B1218219) ligands for catalysis and the development of advanced materials. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical implementation in the laboratory.

Synthesis of Phosphine Ligands for Catalysis

This compound is a cornerstone reagent for the synthesis of bulky and electron-rich phosphine ligands. These ligands are instrumental in transition metal catalysis, influencing the catalyst's activity, selectivity, and stability.

Synthesis of p-Styryldiisopropylphosphine

One notable application of this compound is in the synthesis of p-styryldiisopropylphosphine, a valuable ligand for catalyst immobilization and polymer-supported catalysis. The synthesis involves a Grignard reaction between p-styrylmagnesium bromide and this compound.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below, adapted from Licea-Claverie et al.[1]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of p-chlorostyrene (1.0 eq) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Phosphination: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise, maintaining the temperature at 0 °C.

-

Quenching and Extraction: After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield p-styryldiisopropylphosphine.

Quantitative Data:

| Reactant | Molar Ratio | Yield (%) | Reference |

| p-Chlorostyrene | 1.0 | 75-85 | [1] |

| This compound | 1.0 | ||

| Magnesium | 1.2 |

Experimental Workflow:

Caption: Synthesis of p-styryldiisopropylphosphine.

Zirconophosphination of Alkynes

This compound is a key reagent in the zirconophosphination of alkynes, a powerful method for the stereoselective synthesis of β-functionalized alkenylphosphines. These products are versatile intermediates in organic synthesis.

Experimental Protocol:

The following protocol is a general procedure based on the work of Xi and coworkers.

-

Generation of the Zirconocene (B1252598) Complex: In a Schlenk tube under an inert atmosphere, a solution of Cp₂ZrCl₂ (1.0 eq) in THF is treated with n-butyllithium (2.0 eq) at -78 °C to generate the reactive zirconocene species.

-

Alkyne Addition: The alkyne (1.0 eq) is added to the zirconocene solution at -78 °C, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Phosphination: The reaction mixture is cooled back to -78 °C, and this compound (1.1 eq) is added dropwise. The reaction is then stirred at room temperature for 3 hours.

-

Workup and Isolation: The solvent is removed under vacuum, and the residue is extracted with hexane (B92381). The hexane solution is filtered and concentrated to afford the zirconophosphinated product, which can often be purified by crystallization.

Quantitative Data:

| Alkyne | Product | Yield (%) | Reference |

| Diphenylacetylene | (E)-1-(diisopropylphosphino)-1,2-diphenyl-2-(chloro(dicyclopentadienyl)zirconio)ethene | 85 | |

| 1-Phenyl-1-propyne | Mixture of regioisomers | 82 | |

| 1-Octyne | (E)-1-(diisopropylphosphino)-2-(chloro(dicyclopentadienyl)zirconio)oct-1-ene | 78 |

Experimental Workflow:

Caption: Zirconophosphination of alkynes.

Synthesis of Luminescent Platinum Pincer Complexes

This compound is a precursor for the synthesis of phosphinite ligands used in pincer complexes. These complexes, particularly those of platinum, often exhibit interesting photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Experimental Protocol:

The following is a generalized protocol for the synthesis of a POCN-type platinum pincer complex, inspired by the work of Lavelle et al.[2]

-

Ligand Synthesis: The pincer ligand precursor, a substituted phenol, is reacted with this compound in the presence of a base (e.g., triethylamine) in an anhydrous solvent like THF or dichloromethane. The reaction is typically stirred at room temperature until completion, monitored by TLC or NMR. The resulting phosphinite ligand is then purified.

-

Complexation: The purified phosphinite ligand (1.0 eq) is dissolved in a suitable solvent (e.g., acetone, acetonitrile). A platinum(II) salt, such as K₂PtCl₄ or Pt(COD)Cl₂ (1.0 eq), is added, and the mixture is heated to reflux for several hours.

-

Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the luminescent platinum pincer complex.

Quantitative Data:

| Platinum Precursor | Ligand Type | Yield (%) | Reference |

| K₂PtCl₄ | POCN-type phosphinite | 60-70 | [2] |

Experimental Workflow:

Caption: Synthesis of a luminescent platinum pincer complex.

Other Key Applications

Beyond these detailed examples, this compound is also employed in:

-

Synthesis of Chiral Ligands: It is a precursor for various chiral phosphine ligands used in asymmetric catalysis, leading to the enantioselective synthesis of important pharmaceutical intermediates.

-

Materials Science: this compound is used to synthesize phosphorus-containing polymers and materials with applications as flame retardants and in advanced coatings.[3]

-

Drug Development: As a versatile reagent, it plays a role in the synthesis of complex organic molecules that are active pharmaceutical ingredients (APIs).[3]

Conclusion

This compound is an indispensable reagent in modern chemical research, offering a gateway to a vast array of phosphine-containing molecules. Its applications in catalysis, particularly in the synthesis of tailored phosphine ligands, have a significant impact on the efficiency and selectivity of many organic transformations. Furthermore, its role in the development of novel materials and its utility in the synthesis of complex organic molecules underscore its importance for researchers, scientists, and drug development professionals. The detailed protocols and data provided in this guide aim to facilitate the effective use of this powerful synthetic tool.

References

An In-depth Technical Guide to the Safe Handling of Chlorodiisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for chlorodiisopropylphosphine (C₆H₁₄ClP), a highly reactive organophosphorus compound utilized in organic synthesis, particularly as a precursor to phosphine (B1218219) ligands for metal catalysts.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Flammability: It is a highly flammable liquid and vapor.[3] It has a low flash point and its vapors can form explosive mixtures with air.[4]

-

Corrosivity: It causes severe skin burns and eye damage.[3]

-

Reactivity: It reacts with water, releasing toxic and corrosive hydrogen chloride gas.[4][5] It is also sensitive to air and moisture.[4]

-

Toxicity: While specific toxicity data is limited, it is considered toxic and harmful if swallowed, inhaled, or absorbed through the skin.[4][5] The substance is also noted for its stench.[4]

GHS Hazard Classification:

| Pictogram | GHS Classification | Signal Word | Hazard Statement |

| GHS02: Flame | Flammable liquids (Category 2)[3] | Danger [3][6] | H225: Highly flammable liquid and vapor.[3] |

| GHS05: Corrosion | Skin Corrosion/Irritation (Category 1B)[3] | H314: Causes severe skin burns and eye damage.[3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClP | [3][5] |

| Molar Mass | 152.60 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [1][2][5] |

| Density | 0.959 g/mL at 25 °C | [5][6] |

| Boiling Point | 46-47 °C at 10 mmHg69 °C at 33 mmHg158 °C (literature) | [5][1][7][2] |

| Flash Point | 3 °C / 37.4 °F (closed cup)4 °C / 39.2 °F (closed cup) | [4] |

| Refractive Index | n20/D 1.475 (literature) | [1][6] |

| Solubility | Reacts with water | [5] |

| CAS Number | 40244-90-4 | [3][5] |

| IUPAC Name | Di(propan-2-yl)phosphinous chloridechloro-di(propan-2-yl)phosphane | [5][3] |

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound.

| Protection Type | Specification | Rationale and Sources |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of explosion or significant splash hazard.[8] | To protect against severe eye damage and burns.[4][8] |

| Skin and Body Protection | A flame-resistant lab coat must be worn.[9][10] Wear appropriate protective gloves (double nitrile gloves may be sufficient for small quantities, but fire-resistant gloves are recommended for larger quantities) and clothing to prevent skin exposure.[8][9][10] Fully enclosed shoes are mandatory.[11] | To protect against severe skin burns and absorption.[4][8] Synthetic clothing should be avoided as it can melt to the skin.[10][12] |

| Respiratory Protection | Work must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of vapors.[4][8] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[4] | To prevent respiratory irritation and potential toxicity from inhalation.[4] |

Experimental Protocols: Safe Handling and Use

Due to its pyrophoric and water-reactive nature, this compound must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).[9][11]

General Precautions:

-

Ensure that a safety shower and eyewash station are readily accessible (within 10 seconds travel time).[8]

-

Remove all flammable materials and sources of ignition from the work area.[4][8]

-

All glassware and equipment must be thoroughly dried and purged with an inert gas before use.[10][12]

Protocol for Transferring with a Syringe (for volumes <10 mL):

-

Preparation: Secure the reagent bottle in a secondary container and clamp it to a stand to prevent tipping.[10][11] Purge a dry syringe of appropriate size (at least double the capacity of the volume to be transferred) with inert gas.[10]

-

Inert Gas Purge: Puncture the septum of the reagent bottle with a needle connected to an inert gas line to maintain a positive pressure.

-

Withdrawal: Insert the purged syringe needle through the septum into the liquid. Slowly withdraw the desired volume of this compound.

-

Transfer: Carefully withdraw the syringe and immediately insert the needle into the reaction vessel, which should also be under an inert atmosphere. Slowly dispense the reagent.

-

Quenching: Immediately after use, rinse the syringe and needle by drawing up an inert solvent (like hexane) and discharging the diluted solution into a quenching bath of isopropanol.[8]

Protocol for Transferring with a Double-Tipped Needle (Cannula) (for volumes >10 mL):

-

Setup: The reaction vessel must be equipped with a septum and be under a positive pressure of inert gas vented through an oil bubbler. The reagent bottle should also be fitted with a septum and connected to an inert gas source.

-

Pressurization: Ensure a slightly higher inert gas pressure in the reagent bottle than in the reaction vessel. This can be achieved by adjusting the gas flow or the depth of the bubbler needle.

-

Transfer: Insert one end of the double-tipped needle through the septum into the headspace of the reaction vessel. Insert the other end through the septum of the reagent bottle so that the tip is below the liquid level. The pressure difference will cause the liquid to flow from the reagent bottle to the reaction vessel.

-

Completion: Once the desired volume is transferred, raise the needle in the reagent bottle above the liquid level to stop the flow. Then, remove the needle from the reaction vessel, followed by the reagent bottle.

-

Cleaning: Flush the double-tipped needle with an inert solvent and quench the washings in isopropanol.[8]

Storage and Disposal Procedures

Storage:

-

Store this compound in its original container under an inert atmosphere.[9][10]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[2][4] Recommended storage temperature is between 2 - 8 °C.[2]

-

Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and water.[4][8]

-

The reagent bottle should be kept in a secondary container.[11]

Disposal:

-

Never dispose of excess this compound by pouring it down the drain or mixing it with other waste chemicals.

-

Small amounts of residual reagent in "empty" containers must be neutralized before disposal.[9][12]

-

Quenching Protocol:

-

In a chemical fume hood, dilute the residual this compound with an inert, high-boiling solvent like heptane (B126788) or toluene.

-

Place the diluted solution in a flask equipped with a stirrer and an addition funnel, and cool it in an ice bath.

-

Slowly add a quenching agent, such as isopropanol, dropwise with vigorous stirring.[8]

-

After the reaction has subsided, slowly add water to ensure complete hydrolysis.

-

The resulting aqueous solution should be neutralized and disposed of as hazardous waste according to local, state, and federal regulations.[4][13]

-

Emergency Procedures

First Aid Measures:

-

Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. A safety shower should be used if available.[4][12] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or dry sand. Alcohol-resistant foam may also be used.[4]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [4] Using water will result in a violent reaction and the release of flammable and corrosive gases.

-

Specific Hazards: The substance is highly flammable and reacts with water. Vapors may travel to an ignition source and flash back. Containers may explode when heated.[4] Hazardous combustion products include carbon oxides, phosphorus oxides, phosphine, and hydrogen chloride gas.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to emergency response.

References

- 1. This compound | 40244-90-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H14ClP | CID 538967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound 96 40244-90-4 [sigmaaldrich.com]

- 7. 40244-90-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemistry.ucla.edu [chemistry.ucla.edu]

- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 10. ors.od.nih.gov [ors.od.nih.gov]

- 11. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epa.gov [epa.gov]

Chlorodiisopropylphosphine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodiisopropylphosphine [(CH₃)₂CH]₂PCl is a pivotal organophosphorus compound utilized extensively as a precursor in the synthesis of tertiary phosphines and phosphinite ligands. Its high reactivity, which makes it a valuable synthetic building block, also necessitates careful handling and a thorough understanding of its stability and solubility characteristics. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols for their assessment and summarizing key data for laboratory applications.

Introduction

This compound is a colorless, flammable liquid that is highly sensitive to air and moisture.[1][2] Its utility in organic synthesis, particularly in the formation of ligands for catalysis and in the development of active pharmaceutical ingredients, is well-established.[3] However, its propensity to react with atmospheric oxygen and water presents significant challenges in its storage, handling, and use.[2] This document aims to provide a comprehensive resource for professionals working with this compound, focusing on its solubility in common organic solvents and its stability under various conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40244-90-4 | [2] |

| Molecular Formula | C₆H₁₄ClP | [2] |

| Molar Mass | 152.60 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.959 g/mL at 25 °C | [2] |

| Boiling Point | 46-47 °C (10 mm of Hg) | [2] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.475 | [4] |

Solubility

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in its synthesis via Grignard reaction. |

| Ether (diethyl ether) | Soluble | Used as a solvent in its synthesis via Grignard reaction. |

| Toluene | Likely Soluble | Common solvent for organophosphorus compounds. |

| Hexane | Likely Soluble | Common solvent for nonpolar compounds. |

| Water | Reactive | Reacts to form hydrogen chloride and other decomposition products.[2] |

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of a highly reactive compound like this compound in an organic solvent is outlined below. This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Objective: To determine the concentration at which this compound is soluble in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., THF, toluene, hexane)

-

Inert atmosphere glovebox or Schlenk line

-

Glass vials with septum-sealed caps

-

Magnetic stirrer and stir bars

-

Syringes and needles (oven-dried)

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

Solvent Addition: In an inert atmosphere, add a precise volume of the anhydrous organic solvent to a tared glass vial containing a magnetic stir bar.

-

Initial Addition of Solute: While stirring, add a small, accurately weighed amount of this compound to the solvent.

-

Observation: Observe for complete dissolution. The solution should be clear and free of any undissolved droplets or solid.

-

Incremental Addition: Continue to add small, accurately weighed increments of this compound, allowing the solution to stir thoroughly after each addition.

-

Saturation Point: The saturation point is reached when a persistent cloudiness or the presence of an undissolved phase is observed.

-

Quantification: The solubility is calculated based on the total mass of this compound dissolved in the known volume of the solvent just before the saturation point is reached.

-

Temperature Control: Perform the experiment at a constant, recorded temperature, as solubility is temperature-dependent.

Stability

This compound is sensitive to air, moisture, and heat.[5] It is also incompatible with strong oxidizing agents.[1] Proper storage and handling are crucial to maintain its integrity.

Table 3: Stability Profile of this compound

| Condition | Stability | Decomposition Products | Reference(s) |

| Air (Oxygen) | Unstable | Oxides of phosphorus | [1] |

| Moisture (Water) | Unstable | Hydrogen chloride gas, diisopropylphosphinous acid | [1][2] |

| Heat | Unstable at elevated temperatures | Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of phosphorus, Phosphorus trihydride (phosphine), Hydrogen chloride gas | [1] |

| Strong Oxidizing Agents | Incompatible | Vigorous reaction | [1] |

Experimental Protocol for Stability Assessment

This protocol outlines a method to assess the stability of this compound under controlled conditions. Analysis of the compound and its degradation products can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Objective: To evaluate the degradation of this compound over time when exposed to specific conditions (e.g., elevated temperature, controlled ingress of air or moisture).

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere glovebox or Schlenk line

-

Sealed reaction vials (e.g., headspace vials)

-

Temperature-controlled oven or heating block

-

GC-MS or NMR spectrometer

-

Internal standard (for quantitative analysis)

Procedure:

-

Sample Preparation: In an inert atmosphere, prepare solutions of this compound of a known concentration in an anhydrous solvent. If quantitative analysis is desired, add a known amount of a suitable internal standard.

-

Stress Conditions:

-

Thermal Stability: Place sealed vials of the solution in ovens set to different temperatures (e.g., 40 °C, 60 °C).

-

Air/Moisture Stability: For qualitative assessment, a small, controlled amount of air or a droplet of water can be injected into a sealed vial. Extreme caution is advised due to the high reactivity.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from the stress condition and cool it to room temperature.

-

Analysis:

-

GC-MS: Dilute an aliquot of the solution and inject it into the GC-MS to identify and quantify the remaining this compound and any degradation products.[8]

-

NMR: Acquire a ³¹P NMR spectrum of the solution to monitor the disappearance of the this compound signal and the appearance of new signals corresponding to degradation products.

-

-

Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the rate of degradation.

Visualizations

Synthesis and Reaction Pathways

The following diagram illustrates the primary synthesis route for this compound and some of its key reactions.

Caption: Synthesis of this compound and its subsequent reactions.

Degradation Pathways

This diagram shows the degradation pathways of this compound upon exposure to water and air.

Caption: Hydrolysis and oxidation of this compound.

Experimental Workflow for Stability Testing

The logical flow for conducting a stability study of this compound is depicted below.

Caption: A structured workflow for assessing the stability of the compound.

Safe Handling and Storage

Given its reactivity, strict protocols must be followed when handling and storing this compound.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon using a glovebox or Schlenk line techniques.[9][10]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[4][11]

-

Ventilation: Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is often stored in a refrigerator.[5]

-

Spill Management: In case of a spill, do not use water. Smother the spill with dry sand or another non-combustible absorbent material.

Conclusion

This compound is a highly valuable yet reactive chemical that demands a comprehensive understanding of its properties for safe and effective use. While quantitative solubility data remains sparse, its miscibility with common aprotic organic solvents is evident from its synthetic applications. Its instability in the presence of air and moisture necessitates rigorous handling under inert conditions. The experimental protocols and data summarized in this guide provide a foundational framework for researchers, scientists, and drug development professionals to handle, store, and utilize this compound with a heightened awareness of its characteristics, thereby ensuring both experimental success and laboratory safety.

References

- 1. cmu.edu [cmu.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox | MDPI [mdpi.com]

- 9. uvic.ca [uvic.ca]

- 10. ors.od.nih.gov [ors.od.nih.gov]

- 11. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

The Synthesis of Chlorodiisopropylphosphine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiisopropylphosphine [(CH₃)₂CH]₂PCl is a pivotal organophosphorus compound, widely utilized as a precursor in the synthesis of tertiary phosphines and phosphinite ligands. These subsequent products find extensive application as ligands in transition metal catalysis, playing a crucial role in a myriad of organic transformations. The steric bulk imparted by the isopropyl groups, combined with the reactivity of the phosphorus-chlorine bond, makes this compound a versatile and valuable reagent in both academic and industrial research. This technical guide provides an in-depth exploration of the historical development of its synthesis, presenting a comparative analysis of various methods, detailed experimental protocols for key procedures, and a visual representation of the synthetic pathways.

Historical Development of Synthetic Methodologies

The synthesis of this compound has evolved significantly since its early preparations. A variety of approaches have been explored, each with its own advantages and limitations. The primary historical methods include:

-

The Grignard Reagent Method: This has become the most prevalent and well-optimized method.

-

Reaction of Secondary Phosphines with Halogens: An early method for the formation of P-Cl bonds.

-

Metal Reduction Methods: Employing reducing agents to form the desired phosphine (B1218219).

-

The Phosgene (B1210022) Reaction: Utilizing phosgene as a reactant to introduce the chloride.

-

The Yellow Phosphorus Reaction: A less common method starting from elemental phosphorus.

The development of these methods was spurred by the growing importance of organophosphorus compounds in various fields, including agriculture and as intermediates for catalysts.[1]

Comparative Analysis of Synthetic Methods

The choice of synthetic route to this compound is often dictated by factors such as yield, purity, scale, and safety considerations. The following table summarizes the quantitative data associated with the key historical and modern methods.

| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Grignard (Classic) | i-PrMgCl, PCl₃ | Diethyl Ether | -45 | 55-60 | Voskuil & Arens (1973)[2] |

| Grignard (Modern) | i-PrMgCl, PCl₃ | Tetrahydrofuran (B95107) (THF) | -30 | 71.6 | Chinese Patent CN100432082C[2] |

| From Phosphine Oxide | i-Pr₂P(O)H, Lauroyl Chloride | Neat | 0 to RT | High (not specified) | Organometallics (2020) |

| Secondary Phosphine | Diisopropylphosphine (B1583860), Halogen | Not specified | Not specified | Not specified | Walling (1948)[1] |

| Metal Reduction | Alkyl Halide, PCl₃, AlCl₃ | Not specified | Not specified | Not specified | Kinnear & Perren (1952)[1] |

| Phosgene Reaction | Diisopropylphosphine, COCl₂ | Not specified | Not specified | Not specified | Rabinowitz & Pellon (1961)[1] |

| Yellow Phosphorus | Yellow Phosphorus, i-PrCl | Not specified | Not specified | Not specified | Rio et al. (1973)[1] |

Detailed Experimental Protocols

Detailed experimental procedures are crucial for the safe and efficient synthesis of this compound. Below are protocols for the most significant methods found in the literature.

The Grignard Reagent Method (Classic Procedure)

This procedure is adapted from the well-established method described by Voskuil and Arens in Organic Syntheses.

Reaction: PCl₃ + 2 i-PrMgCl → (i-Pr)₂PCl + 2 MgCl₂

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Isopropylmagnesium chloride (i-PrMgCl) in diethyl ether

-

Anhydrous diethyl ether

-

Dry ice-acetone bath

Procedure:

-

A solution of isopropylmagnesium chloride (0.50 mol) in approximately 150 mL of anhydrous diethyl ether is prepared.

-

In a separate flask, phosphorus trichloride (0.25 mol, 34.4 g) is dissolved in 150 mL of anhydrous ether.

-

The phosphorus trichloride solution is cooled to between -25°C and -30°C using a dry ice-acetone bath.

-

The Grignard reagent is added dropwise to the stirred PCl₃ solution at a rate that maintains the reaction temperature within the specified range. This addition typically takes about 1.5 hours.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

The precipitated magnesium salts are removed by filtration under an inert atmosphere.

-

The filtrate is distilled under reduced pressure to afford this compound.

Yield: 55-60%

The Grignard Reagent Method (Modern Optimized Procedure)

This method utilizes tetrahydrofuran (THF) as the solvent, which offers safety and yield advantages over diethyl ether.[2]

Reaction: PCl₃ + 2 i-PrMgCl → (i-Pr)₂PCl + 2 MgCl₂

Materials:

-

Phosphorus trichloride (PCl₃)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice-acetone bath

Procedure:

-

A solution of isopropylmagnesium chloride is prepared from magnesium turnings and isopropyl chloride in anhydrous THF. A molar ratio of PCl₃ to isopropyl chloride of 1:1.8 is recommended.[1][2]

-

In a reaction vessel, a solution of phosphorus trichloride in anhydrous THF is cooled to -30°C.[1][2]

-

The prepared Grignard reagent is added dropwise to the stirred PCl₃ solution over a period of 1.25 hours, maintaining the temperature at -30°C.[1][2]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is then heated to reflux for 30 minutes.[2]

-

After cooling, the precipitated magnesium salts are filtered off.

-

The THF is removed from the filtrate by distillation, and the crude product is then purified by vacuum distillation.

Yield: Approximately 71.6%[2]

Synthesis from Diisopropylphosphine Oxide

A more recent approach involves the deoxygenation of diisopropylphosphine oxide using an acid chloride, such as lauroyl chloride.

Reaction: i-Pr₂P(O)H + CH₃(CH₂)₁₀COCl → i-Pr₂PCl + CH₃(CH₂)₁₀COOH

Materials:

-

Diisopropylphosphine oxide (i-Pr₂P(O)H)

-

Lauroyl chloride

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Diisopropylphosphine oxide is placed in a reaction vessel under an inert atmosphere and cooled to 0°C.

-

Lauroyl chloride is added dropwise to the stirred phosphine oxide.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The product, this compound, is isolated by distillation from the reaction mixture.

Historical Methods: A Note on Experimental Data

Synthetic Pathways and Logical Relationships

The various synthetic routes to this compound can be visualized to understand their relationships and the evolution of the synthetic strategies.

Figure 1. Synthetic pathways to this compound.

Experimental Workflow: Modern Grignard Synthesis

The following diagram illustrates the typical laboratory workflow for the modern synthesis of this compound using the Grignard method with THF as the solvent.

Figure 2. Workflow for modern Grignard synthesis.

Conclusion

The synthesis of this compound has seen considerable refinement, with the modern Grignard method using THF offering a safe, high-yielding, and scalable route. While a variety of synthetic approaches have been historically explored, the Grignard-based syntheses remain the most practical and widely adopted in the scientific community. The choice of a specific protocol will depend on the desired scale, available resources, and safety infrastructure. This guide provides the necessary technical details and historical context to aid researchers in making informed decisions for the synthesis of this important organophosphorus reagent.

References

Chlorodiisopropylphosphine: A Comprehensive Technical Review for Organophosphorus Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Chlorodiisopropylphosphine [(CH₃)₂CH]₂PCl is a pivotal organophosphorus compound, widely utilized as a versatile intermediate in the synthesis of a diverse range of phosphine-based molecules. Its unique reactivity, stemming from the labile phosphorus-chlorine bond and the sterically demanding isopropyl groups, makes it an invaluable tool in the construction of specialized ligands for catalysis, functionalized organophosphorus compounds, and intermediates for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the synthesis, properties, key reactions, and applications of this compound, complete with detailed experimental protocols and visual representations of its utility in synthetic workflows.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid that is highly reactive with water and air.[1][2] Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄ClP | [1][2] |

| Molar Mass | 152.60 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 0.959 g/mL at 25 °C | [3][4] |

| Boiling Point | 69 °C at 33 mmHg (46-47 °C at 10 mmHg) | [2][4] |

| Refractive Index (n²⁰/D) | 1.475 | [3][4] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [4] |

| Solubility | Reacts with water | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Peak/Signal Information | Reference |

| ³¹P NMR (CDCl₃) | Chemical Shift (δ): ~128 ppm (s) | [5][6] |

| ¹H NMR (CDCl₃) | δ ~1.9-2.1 ppm (m, 2H, P-CH), δ ~1.1-1.3 ppm (dd, 12H, CH₃) | [1][7] |

| ¹³C NMR (CDCl₃) | δ ~30 ppm (d, J(P,C) ≈ 20 Hz, P-CH), δ ~18 ppm (d, J(P,C) ≈ 15 Hz, CH₃) | [1][7] |

| FT-IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (C-H bend), ~800 cm⁻¹ (P-Cl stretch) | [8][9] |

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the reaction of phosphorus trichloride (B1173362) with isopropylmagnesium chloride, a Grignard reagent.[2][10] The steric bulk of the isopropyl groups favors the formation of the dichlorophosphine over the trisubstituted phosphine (B1218219).[2]

Experimental Protocol: Synthesis via Grignard Reaction[10]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Isopropylmagnesium chloride (i-PrMgCl) in a suitable ether solvent (e.g., THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

Standard Schlenk line and glassware

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer is charged with phosphorus trichloride (1.0 eq.) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to -30 °C to -45 °C using a dry ice/acetone bath.

-